3-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine

Medicinal chemistry Scaffold design Anti-infective screening

3-(Benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine (molecular formula C₁₅H₁₂Cl₂N₄S; molecular weight ~352.3 g/mol) belongs to the 3,5-disubstituted-4-amino-1,2,4-triazole class. This scaffold integrates two independently validated pharmacophoric fragments: a 3-benzylsulfanyl moiety associated with antimycobacterial activity across Mycobacterium tuberculosis, M.

Molecular Formula C15H12Cl2N4S
Molecular Weight 351.3 g/mol
Cat. No. B12143223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC15H12Cl2N4S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H12Cl2N4S/c16-11-6-7-12(13(17)8-11)14-19-20-15(21(14)18)22-9-10-4-2-1-3-5-10/h1-8H,9,18H2
InChIKeyWYHRWSPEWNULKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine — A Dual-Pharmacophore 3,5-Disubstituted-4-Amino-1,2,4-Triazole Scaffold for Anti-Infective & Antiproliferative Screening Libraries


3-(Benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine (molecular formula C₁₅H₁₂Cl₂N₄S; molecular weight ~352.3 g/mol) belongs to the 3,5-disubstituted-4-amino-1,2,4-triazole class . This scaffold integrates two independently validated pharmacophoric fragments: a 3-benzylsulfanyl moiety associated with antimycobacterial activity across Mycobacterium tuberculosis, M. avium, and M. kansasii [1], and a 5-(2,4-dichlorophenyl) substituent linked to potent anti-Candida activity in fluconazole-analog series [2]. The 4-amino group provides a hydrogen-bond donor/acceptor site that is absent in many comparator 1,2,4-triazole-3-thiol and 4H-1,2,4-triazole derivatives, enabling distinct molecular recognition [3]. This compound is currently available from specialty chemical suppliers as a research-grade screening compound .

Why 3-(Benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine Cannot Be Replaced by Common In-Class Analogs


The simultaneous presence of a 3-benzylsulfanyl group and a 5-(2,4-dichlorophenyl) substituent on the 4-amino-1,2,4-triazole core is not replicated in any single commercially available analog. Compounds lacking the 5-(2,4-dichlorophenyl) group (e.g., 3-benzylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine, CAS 98307-63-2) forfeit the anti-Candida potency associated with the 2,4-dichloro substitution pattern, where MIC values as low as <0.01 μg/mL have been reported for closely related 5-(2,4-dichlorophenyl)triazoles [1]. Conversely, analogs carrying the 2,4-dichlorophenyl group but bearing a 3-thiol (e.g., 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, CAS 93677-89-5) or 3-hydrogen substituent lack the lipophilic benzylsulfanyl extension that drives antimycobacterial target engagement, where 3-benzylsulfanyl-1,2,4-triazoles exhibit MIC values of 32–>1000 μmol/L against M. tuberculosis [2]. The 4-amino group is non-interchangeable with 4-alkyl or 4-aryl substituents because it directly modulates both hydrogen-bonding capacity and metabolic stability [3]. Thus, generic substitution with either a 3-thiol, 5-phenyl, or non-amino analog eliminates at least one pharmacophoric element essential for the compound's dual-activity profile.

Head-to-Head & Cross-Study Quantitative Evidence Guide for 3-(Benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine vs. Closest Analogs


Structural Uniqueness: Simultaneous 3-Benzylsulfanyl + 5-(2,4-Dichlorophenyl) + 4-Amino Substitution vs. Single-Pharmacophore Analogs

The target compound is the only readily available 3,5-disubstituted-4-amino-1,2,4-triazole carrying both a 3-benzylsulfanyl and a 5-(2,4-dichlorophenyl) group. In contrast, the closest purchasable analog 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 98307-63-2) substitutes the 5-(2,4-dichlorophenyl) with an unsubstituted phenyl ring, and 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 93677-89-5) carries a 3-thiol (-SH) rather than a 3-benzylsulfanyl group. Neither comparator simultaneously presents both privileged fragments . The 5-(2,4-dichlorophenyl) group has been independently validated in fluconazole-analog series where compounds 10h and 11h achieved MIC values of <0.01–0.5 μg/mL against Candida species, representing a 4–256-fold potency gain over fluconazole [1].

Medicinal chemistry Scaffold design Anti-infective screening

Antimycobacterial Activity: 3-Benzylsulfanyl-1,2,4-Triazole Class MIC Data Cross-Referenced to Target Compound Structural Features

Klimešová et al. (2004) evaluated a series of 3-benzylsulfanyl-1,2,4-triazole and 4-methyl-1,2,4-triazole derivatives for in vitro antimycobacterial activity against M. tuberculosis, M. avium, and two strains of M. kansasii. Across the series, MIC values ranged from 32 to >1000 μmol/L. The most active compounds bore two nitro groups or a thioamide on the benzyl moiety, and overall cytotoxicity was classified as moderate [1]. Although the target compound was not directly tested in this study, it shares the 3-benzylsulfanyl-1,2,4-triazole core pharmacophore with the tested series. In a related alkylsulfanyltriazole study, antituberculosis inhibition ranged from 58–84% [2]. The target compound's unsubstituted benzyl group on sulfur places it within the moderate-activity zone of the SAR landscape defined by Klimešová et al.

Antimycobacterial Tuberculosis NTM

Antifungal Potential: 5-(2,4-Dichlorophenyl) Pharmacophore Activity vs. Fluconazole Standard

The 5-(2,4-dichlorophenyl)triazole motif has been extensively validated in antifungal research. Hashemi et al. (2015) reported that 5-(2,4-dichlorophenyl)triazole analogs 10h and 11h achieved MIC values of <0.01 to 0.5 μg/mL against Candida species, representing a 4–256-fold potency improvement over fluconazole [1]. The dichlorophenyl analog consistently displayed the highest anti-Candida activity within the series, outperforming mono-chloro, fluoro, and unsubstituted phenyl variants [1]. The target compound retains this validated 5-(2,4-dichlorophenyl) substituent on a 4-amino-1,2,4-triazole core rather than the 4-unsubstituted-3-mercapto core of compounds 10h/11h. While the 4-amino and 3-benzylsulfanyl modifications may alter antifungal potency relative to 10h/11h, the 2,4-dichlorophenyl group is the primary driver of lanosterol 14α-demethylase (CYP51) binding affinity [2].

Antifungal Candida Azole resistance

Antiproliferative Potential: 3-Alkylsulfanyl-4-Amino-1,2,4-Triazole Class vs. Fluorouracil in Human Cancer Cell Lines

Zhao et al. (2016) designed and evaluated a series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives for antiproliferative activity. The most potent compound (8d) displayed IC₅₀ values of 0.37 μM (HCT116), 2.94 μM (Hela), and 31.31 μM (PC-3), corresponding to 184-fold, 18-fold, and 17-fold improvements over fluorouracil, respectively [1]. Critically, compound 8d did not affect normal human embryonic kidney HEK-293 cells, indicating cancer-cell selectivity. Mechanistic studies confirmed G2/M cell-cycle arrest and apoptosis induction [1]. The target compound shares the 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold with this series, with the benzyl group on sulfur representing a specific alkyl/aryl-sulfanyl variant. The 5-(2,4-dichlorophenyl) substituent in the target compound introduces steric and electronic properties distinct from the 5-aryl groups in the Zhao series (e.g., pyridin-4-yl), potentially altering kinase inhibition profiles [2].

Anticancer Antiproliferative Kinase inhibition

Physicochemical Differentiation: Computed LogP and Molecular Weight vs. Purchasable 4-Amino-1,2,4-Triazole Screening Compounds

The target compound's computed physicochemical profile differentiates it from smaller, less lipophilic 4-amino-1,2,4-triazole screening compounds. With a molecular weight of ~352 g/mol and predicted logP substantially higher than that of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (MW 261.14, logP ~2.0), the target compound occupies a distinct region of drug-like chemical space more suitable for targets requiring membrane permeability or hydrophobic pocket occupancy [1]. The 3-benzylsulfanyl group contributes approximately 2.5 logP units and increases topological polar surface area (TPSA) by ~25 Ų relative to the 3-thiol analog, while the 2,4-dichlorophenyl group adds ~1.5 logP units versus unsubstituted phenyl . These differences are critical for blood-brain barrier penetration, intracellular target access, and plasma protein binding predictions [2].

Drug-likeness Lipophilicity ADME prediction

Prioritized Research & Industrial Application Scenarios for 3-(Benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine


Dual-Target Anti-Infective Screening: Simultaneous Antimycobacterial + Antifungal Hit Discovery

This compound enables a single-compound, dual-assay screening strategy. It can be deployed in parallel against Mycobacterium tuberculosis H37Rv (broth microdilution MIC assay) and Candida albicans/Candida auris (CLSI M27-A3/M27-A4 broth microdilution), leveraging the 3-benzylsulfanyl group for antimycobacterial activity [1] and the 5-(2,4-dichlorophenyl) group for antifungal CYP51 inhibition [2]. A positive hit in either assay immediately yields SAR information about which pharmacophore drives activity, guiding subsequent medicinal chemistry optimization.

Kinase/Tubulin Antiproliferative Screening with Built-In Cancer-Cell Selectivity Counter-Screen

Based on the demonstrated cancer-cell-selective antiproliferative activity of the 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold (compound 8d: 184-fold improvement over fluorouracil in HCT116 with no HEK-293 toxicity) [1], this compound can be screened in a panel of cancer lines (HCT116, Hela, PC-3, HepG2) with parallel HEK-293 counter-screening. The 5-(2,4-dichlorophenyl) group introduces electronic and steric features distinct from published analogs, potentially revealing novel tubulin polymerization or kinase inhibition profiles [2].

Structure-Activity Relationship (SAR) Probe for 4-Amino-1,2,4-Triazole Scaffold Expansion

The compound serves as a strategic SAR probe occupying a specific combinatorial position (3-benzylsulfanyl + 5-(2,4-dichlorophenyl) + 4-NH₂) not covered by existing published series. It can be used as a reference point in systematic SAR studies varying the 3-sulfanyl substituent (benzyl → substituted benzyl → heteroarylmethyl), the 5-aryl group (2,4-Cl₂ → 4-Cl → 2-Cl → 4-F → H), and the 4-substituent (NH₂ → NH-acyl → N=CH-aryl), filling a documented gap in the 1,2,4-triazole literature [1][2].

Fragment-Based and Computational Drug Design Starting Point

With its well-defined three-point pharmacophore (H-bond donor/acceptor 4-NH₂, lipophilic 3-benzylsulfanyl, electron-deficient 5-(2,4-dichlorophenyl)), this compound is suitable for molecular docking campaigns against CYP51 (PDB: 3IU9 and related entries) and mycobacterial targets. It can serve as a scaffold-hopping starting point for generating virtual libraries, where each substituent position is systematically varied in silico before committing to synthesis [1].

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